molecular formula C11H24O2S B4326537 3-(octylsulfinyl)propan-1-ol

3-(octylsulfinyl)propan-1-ol

Cat. No.: B4326537
M. Wt: 220.37 g/mol
InChI Key: MBWCEVJTUZHUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Octylsulfinyl)propan-1-ol is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of an octyl group attached to a sulfinyl functional group, which is further connected to a propan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(octylsulfinyl)propan-1-ol typically involves the oxidation of 3-(octylthio)propan-1-ol. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Octylsulfinyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The sulfinyl group can be reduced back to a thioether.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides, alkyl halides.

Major Products Formed

    Oxidation: 3-(octylsulfonyl)propan-1-ol.

    Reduction: 3-(octylthio)propan-1-ol.

    Substitution: Esters or ethers depending on the substituent used.

Scientific Research Applications

3-(Octylsulfinyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(octylsulfinyl)propan-1-ol involves its interaction with biological membranes and proteins. The sulfinyl group can form hydrogen bonds and interact with various molecular targets, leading to alterations in membrane fluidity and protein function. These interactions can result in antimicrobial effects and other biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-(Octylthio)propan-1-ol: The precursor to 3-(octylsulfinyl)propan-1-ol, differing by the oxidation state of the sulfur atom.

    3-(Octylsulfonyl)propan-1-ol: The fully oxidized form of the compound.

    Propan-1-ol: A simpler alcohol without the sulfinyl or octyl groups.

Uniqueness

This compound is unique due to the presence of both the sulfinyl and octyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

3-octylsulfinylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2S/c1-2-3-4-5-6-7-10-14(13)11-8-9-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWCEVJTUZHUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(octylsulfinyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(octylsulfinyl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-(octylsulfinyl)propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-(octylsulfinyl)propan-1-ol
Reactant of Route 5
3-(octylsulfinyl)propan-1-ol
Reactant of Route 6
3-(octylsulfinyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.